Verapamil's Distinct Vascular vs. Myocardial Selectivity: A Direct Comparison with Diltiazem and Felodipine
Verapamil exhibits a unique lack of vascular selectivity, quantified by a vascular over myocardial inhibitory selectivity factor of 0.92, compared to a factor of 8.9 for diltiazem and 103 for felodipine [1]. This indicates that verapamil has a nearly equipotent effect on both vascular smooth muscle and cardiac muscle, making it a potent myocardial depressant relative to its vasodilatory action.
| Evidence Dimension | Vascular vs. Myocardial Selectivity Factor |
|---|---|
| Target Compound Data | 0.92 |
| Comparator Or Baseline | Diltiazem: 8.9; Felodipine: 103 |
| Quantified Difference | Verapamil's selectivity factor is approximately 10-fold lower than diltiazem's and over 100-fold lower than felodipine's, indicating minimal vascular preference. |
| Conditions | In vitro study using isolated portal vein (vascular) and paced papillary muscle (myocardial) from rats. |
Why This Matters
For applications requiring pure vasodilation with minimal cardiac depression (e.g., hypertension), verapamil would be a poor choice compared to dihydropyridines; conversely, for research on antiarrhythmics or combined vascular/cardiac effects, verapamil's unique profile is essential.
- [1] Ljung, B., Kjellstedt, A., & Orebäck, B. (1987). Vascular versus myocardial selectivity of calcium antagonists studied by concentration-time-effect relations. Journal of Cardiovascular Pharmacology, 10(Suppl 1), S34-S39. View Source
